N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-2-yl core, a methoxyphenyl group, and a butylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidin-2-yl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the butylphenyl group: This step often involves nucleophilic substitution reactions.
Formation of the acetamide linkage: This is typically done through amide bond formation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular signaling pathways: Affecting processes like cell proliferation or apoptosis.
Altering gene expression: Through epigenetic modifications or transcriptional regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide: can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, for example, may enhance its ability to interact with certain biological targets compared to its analogs.
Biological Activity
N-(4-butylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, commonly referred to as compound 877654-97-2, is a synthetic organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest that it may possess significant pharmacological properties, particularly in the domains of antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C25H27N3O3S2, with a molecular weight of 481.6 g/mol. The compound features a complex structure that includes thieno[3,2-d]pyrimidine and thioacetamide moieties, which are known to influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H27N3O3S2 |
Molecular Weight | 481.6 g/mol |
CAS Number | 877654-97-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing similar thieno[3,2-d]pyrimidine structures have shown promising antibacterial effects against various pathogens including Escherichia coli and Staphylococcus aureus .
In vitro assays have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as Ciprofloxacin . The presence of electron-withdrawing groups in the phenyl rings has been correlated with enhanced antibacterial activity.
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds suggest that they may inhibit cancer cell proliferation. For example, compounds with a similar thieno[3,2-d]pyrimidine backbone have been reported to induce apoptosis in various cancer cell lines . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Substituents on the Phenyl Ring : The presence of methoxy or other electron-withdrawing groups has been shown to enhance activity.
- Thieno[3,2-d]pyrimidine Core : This moiety is crucial for the biological effects observed and may interact with specific biological targets.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various thieno[3,2-d]pyrimidine derivatives against Mycobacterium smegmatis. The results indicated that compounds with similar structures to this compound showed significant inhibition at concentrations as low as 50 µg/mL .
Study 2: Anticancer Potential
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF7), derivatives were found to induce apoptosis through caspase activation. The study highlighted the importance of the thienopyrimidine structure in mediating these effects .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-3-4-6-17-9-11-18(12-10-17)26-22(29)16-33-25-27-21-13-14-32-23(21)24(30)28(25)19-7-5-8-20(15-19)31-2/h5,7-12,15H,3-4,6,13-14,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBRUAHOKRXTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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